molecular formula C15H17N3S B1227398 1-(6-Methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea

1-(6-Methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea

Cat. No. B1227398
M. Wt: 271.4 g/mol
InChI Key: BNAIDYBVJVKVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea is a member of methylpyridines.

Scientific Research Applications

Medicinal Chemistry

  • mGlu5 Receptor Antagonist : A compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, shows potent noncompetitive mGlu5 receptor antagonist activity, with potential therapeutic applications for anxiety disorders (Cosford et al., 2003).

  • Antimicrobial Activity : Synthesized pyrimidine derivatives, including thiourea compounds, demonstrate significant antimicrobial activity, highlighting their potential in medical applications (Rathod & Solanki, 2018).

  • Cytotoxicity Studies : Thiourea derivatives, including benzoyl and methyl-substituted variants, have been evaluated for their cytotoxicity against cancer cell lines, showing promising results for anticancer drug development (Ruswanto et al., 2015).

Materials Science

  • Corrosion Inhibition : The application of certain thiourea derivatives in corrosion resistance for mild steel in acidic environments has been explored, showcasing their potential as effective corrosion inhibitors (Hosseini & Azimi, 2009).

  • Fluorescence Probes : Novel fluorescence probes based on thiourea derivatives have been developed for sensitive detection in various applications, including environmental monitoring and biochemical assays (Wang et al., 2016).

Chemical Synthesis

  • Catalysis : Thiourea derivatives have been reported to enhance catalytic activity in Friedel-Crafts reactions and other organic synthesis processes, offering new strategies for catalyst design (Fan, Payne, & Kass, 2018).

  • Crystal Structure Analysis : Studies on the crystal structures of thiourea derivatives provide insights into their molecular interactions, which are crucial for designing compounds with specific properties (Draman, 2021).

properties

Product Name

1-(6-Methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea

Molecular Formula

C15H17N3S

Molecular Weight

271.4 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C15H17N3S/c1-12-6-5-9-14(17-12)18-15(19)16-11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H2,16,17,18,19)

InChI Key

BNAIDYBVJVKVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NCCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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